2-[1-(ethylsulfonyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit CDK2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its medicinal properties and used in various therapeutic applications.
Uniqueness
2-[1-(Ethylsulfonyl)-3-piperidyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anti-cancer drug development .
Properties
Molecular Formula |
C19H21N7O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(1-ethylsulfonylpiperidin-3-yl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H21N7O2S/c1-2-29(27,28)24-10-6-7-14(12-24)17-22-19-16-11-21-26(15-8-4-3-5-9-15)18(16)20-13-25(19)23-17/h3-5,8-9,11,13-14H,2,6-7,10,12H2,1H3 |
InChI Key |
WIXKMZYVGVKHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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